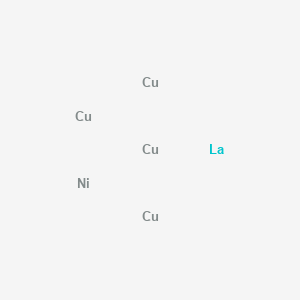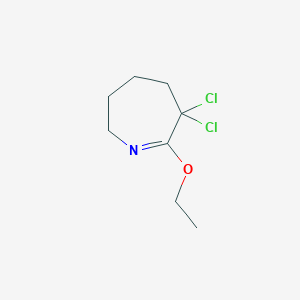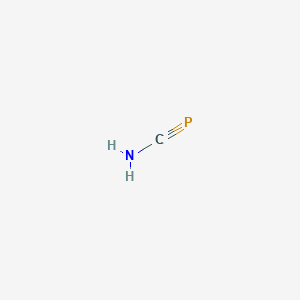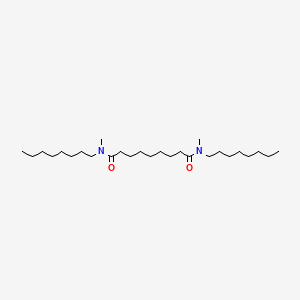
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is an organic compound with the molecular formula C27H54N2O2. It is a diamide derivative of nonane, featuring two octyl groups and two methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide typically involves the reaction of nonanediamine with octyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine groups of nonanediamine attack the carbon atoms of octyl chloride, resulting in the formation of the desired diamide.
Industrial Production Methods
In an industrial setting, the production of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency.
化学反应分析
Types of Reactions
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the diamide into primary amines.
Substitution: The compound can participate in substitution reactions, where the octyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N1,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with cell membranes, altering their permeability and function.
相似化合物的比较
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar amine functional groups but a shorter carbon chain.
N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N~1~,N~9~-Dimethyl-N~1~,N~9~-dioctylnonanediamide is unique due to its long octyl chains and specific substitution pattern, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields.
属性
CAS 编号 |
52832-38-9 |
|---|---|
分子式 |
C27H54N2O2 |
分子量 |
438.7 g/mol |
IUPAC 名称 |
N,N'-dimethyl-N,N'-dioctylnonanediamide |
InChI |
InChI=1S/C27H54N2O2/c1-5-7-9-11-16-20-24-28(3)26(30)22-18-14-13-15-19-23-27(31)29(4)25-21-17-12-10-8-6-2/h5-25H2,1-4H3 |
InChI 键 |
PFWSCQOOOILKCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(C)C(=O)CCCCCCCC(=O)N(C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


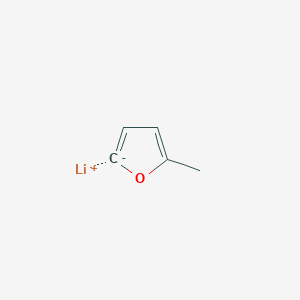
![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)
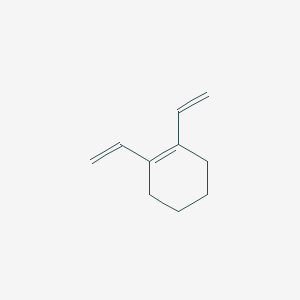
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
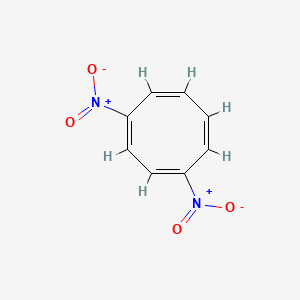
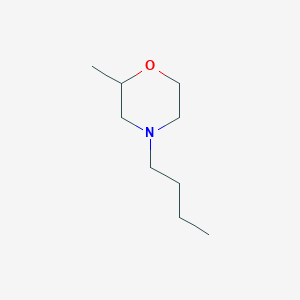
![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
